2-(2-Methylpropoxy)benzene-1-sulfonyl chloride
Overview
Description
2-(2-Methylpropoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-methylpropoxy group. This compound is used in various chemical synthesis processes, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)benzene-1-sulfonyl chloride typically involves the sulfonation of 2-(2-Methylpropoxy)benzene. The process can be summarized as follows:
Starting Material: 2-(2-Methylpropoxy)benzene.
Sulfonation: The starting material is treated with chlorosulfonic acid (ClSOH) under controlled conditions to introduce the sulfonyl chloride group.
Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 2-(2-Methylpropoxy)benzene and chlorosulfonic acid are used.
Controlled Reaction Environment: The reaction is conducted in a controlled environment with precise temperature regulation to ensure safety and efficiency.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: This reaction occurs readily in aqueous environments, often requiring no additional reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used under anhydrous conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Resulting from hydrolysis.
Sulfonyl Hydrides: Produced through reduction.
Scientific Research Applications
2-(2-Methylpropoxy)benzene-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of sulfonamides, which are important in medicinal chemistry for their antibacterial properties.
Biology: Used in the modification of biomolecules to study protein-sulfonamide interactions.
Medicine: Sulfonamide derivatives are explored for their potential therapeutic applications, including as antibiotics and anti-inflammatory agents.
Industry: Employed in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound reacts with amines to form stable sulfonamide bonds.
Comparison with Similar Compounds
Similar Compounds
Benzene-1-sulfonyl chloride: Lacks the 2-methylpropoxy group, making it less sterically hindered.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group, which significantly alters its electronic properties.
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride: Features a different alkoxy substituent, affecting its solubility and reactivity.
Uniqueness
2-(2-Methylpropoxy)benzene-1-sulfonyl chloride is unique due to the presence of the 2-methylpropoxy group, which provides steric hindrance and influences its reactivity and solubility. This makes it particularly useful in specific synthetic applications where such properties are advantageous.
Properties
IUPAC Name |
2-(2-methylpropoxy)benzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-8(2)7-14-9-5-3-4-6-10(9)15(11,12)13/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKJNEOFBFFDBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595728 | |
Record name | 2-(2-Methylpropoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206262-22-8 | |
Record name | 2-(2-Methylpropoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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